Synthesis and Characterization of 5-Formyl-2-methoxyphenylboronic Acid: A Technical Guide
Synthesis and Characterization of 5-Formyl-2-methoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Formyl-2-methoxyphenylboronic acid is a valuable bifunctional organic compound that serves as a key building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility is primarily derived from the presence of both a reactive formyl group and a versatile boronic acid moiety. The formyl group can undergo a variety of chemical transformations, including reductive amination and olefination, while the boronic acid is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Formyl-2-methoxyphenylboronic acid, including a plausible synthetic protocol, physical and chemical properties, and a discussion of its applications.
Physicochemical Properties
5-Formyl-2-methoxyphenylboronic acid is typically an orange to yellow or green powder.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉BO₄ | [1] |
| Molecular Weight | 179.97 g/mol | [1] |
| CAS Number | 127972-02-5 | [1] |
| Melting Point | 160 °C (lit.) | [1] |
| Appearance | Orange to yellow to green powder | [1] |
| Purity | 97 - 105% (Assay by titration) | [1] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
Synthesis Protocol
Experimental Protocol: Rieche Formylation
Materials:
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2-Methoxyphenylboronic acid
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Dichloromethyl methyl ether (Cl₂CHOCH₃)
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Iron(III) chloride (FeCl₃) or Silver trifluoromethanesulfonate (AgOTf)
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Dichloromethane (DCM), anhydrous
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10% Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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To a solution of 2-methoxyphenylboronic acid (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (4 mL) under an argon atmosphere at 0°C, add iron(III) chloride (1.2 mmol, 1.2 eq.).
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Stir the mixture for 10 minutes at 0°C.
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Slowly add dichloromethyl methyl ether (1.0 mmol, 1.0 eq.) dropwise to the reaction mixture.
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Allow the reaction to stir at room temperature for 24 hours.
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Quench the reaction by adding 10% hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
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Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (8:2) eluent system to afford the desired 5-Formyl-2-methoxyphenylboronic acid.
Note: The regioselectivity of the formylation can be influenced by the directing effects of the methoxy and boronic acid groups. The 5-position is electronically activated by the ortho-methoxy group.
Characterization Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 5-Formyl-2-methoxyphenylboronic acid is not extensively reported in publicly available literature. Characterization would typically involve the following techniques:
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¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To determine the number and environment of the protons in the molecule. Expected signals would include aromatic protons, a singlet for the aldehyde proton, a singlet for the methoxy protons, and a broad singlet for the boronic acid protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To identify the number and types of carbon atoms. Expected signals would include those for the aromatic carbons, the aldehyde carbonyl carbon, and the methoxy carbon.
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IR (Infrared) Spectroscopy: To identify functional groups. Key expected absorption bands would be for the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, and C-O stretches of the methoxy group and boronic acid.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Applications in Research and Drug Development
5-Formyl-2-methoxyphenylboronic acid is a versatile reagent with significant applications in organic synthesis and medicinal chemistry.[1]
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Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid functionality makes this compound an excellent coupling partner in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[1] This is a fundamental transformation in the synthesis of biaryl and polyaryl structures, which are common motifs in pharmaceuticals and advanced materials.
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Drug Development: The unique combination of a reactive aldehyde and a boronic acid allows for the construction of complex molecular scaffolds. The ability of boronic acids to form reversible covalent bonds with diols makes them attractive for the design of targeted therapies and drug delivery systems.[1]
Workflow and Pathway Diagrams
The following diagrams illustrate the synthetic workflow and the role of 5-Formyl-2-methoxyphenylboronic acid in a key synthetic application.
Caption: Synthetic workflow for 5-Formyl-2-methoxyphenylboronic acid.
Caption: Role in Suzuki-Miyaura cross-coupling reactions.
